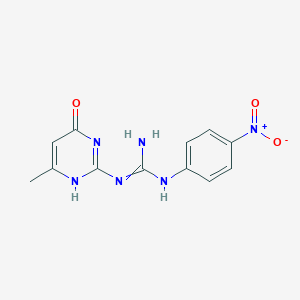![molecular formula C9H9NO3 B096557 4-[(E)-2-nitroprop-1-enyl]phenol CAS No. 61126-42-9](/img/structure/B96557.png)
4-[(E)-2-nitroprop-1-enyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-nitroprop-1-enyl]phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as p-nitrophenol and is synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-nitroprop-1-enyl]phenol is not fully understood, but it is believed to involve the interaction of the compound with certain biomolecules. The compound has been shown to bind to proteins and nucleic acids, which may be responsible for its fluorescence properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-[(E)-2-nitroprop-1-enyl]phenol are not well studied, but it is believed to have minimal toxicity and is not known to have any significant adverse effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[(E)-2-nitroprop-1-enyl]phenol in lab experiments is its strong fluorescence properties, which make it an ideal candidate for use in various biological assays. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(E)-2-nitroprop-1-enyl]phenol. One area of research is the development of new synthetic methods for the compound, which may improve its solubility and other properties. Another area of research is the identification of new applications for the compound in various areas of scientific research, including biochemistry, molecular biology, and pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
Synthesemethoden
The synthesis of 4-[(E)-2-nitroprop-1-enyl]phenol involves the reaction of phenol with nitropropene in the presence of a catalyst. The reaction proceeds through a process called Michael addition, where the nitropropene acts as a nucleophile and attacks the phenol molecule. The reaction is then followed by a dehydration step, which results in the formation of 4-[(E)-2-nitroprop-1-enyl]phenol.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-nitroprop-1-enyl]phenol has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of certain biomolecules. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in various biological assays.
Eigenschaften
CAS-Nummer |
61126-42-9 |
|---|---|
Produktname |
4-[(E)-2-nitroprop-1-enyl]phenol |
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
4-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C9H9NO3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6,11H,1H3/b7-6+ |
InChI-Schlüssel |
PWVYGCHRAHNBFI-VOTSOKGWSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)O)/[N+](=O)[O-] |
SMILES |
CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-] |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-] |
Andere CAS-Nummern |
61126-42-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



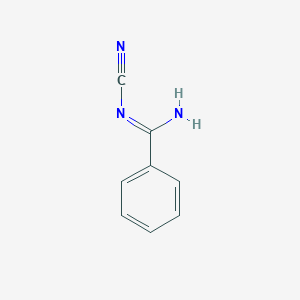
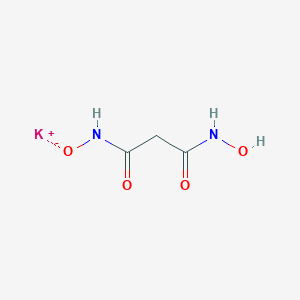
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
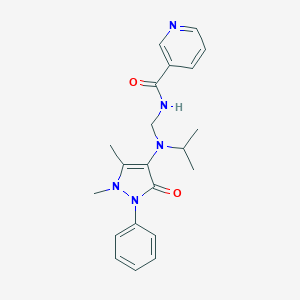

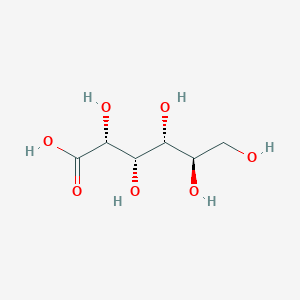
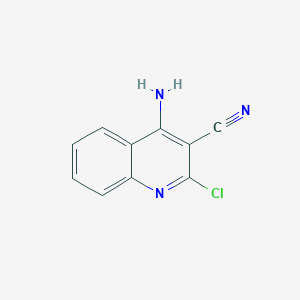
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)



![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)

